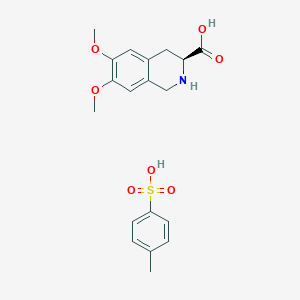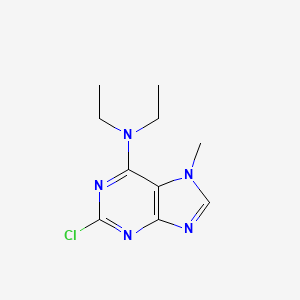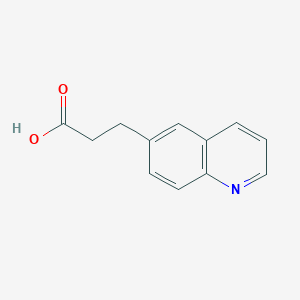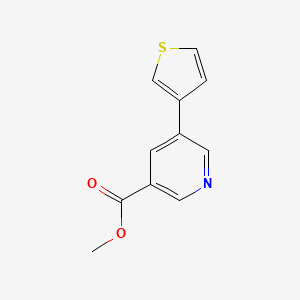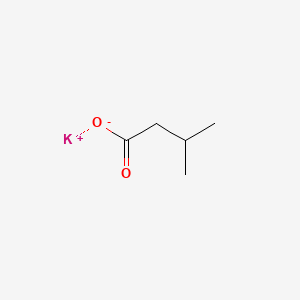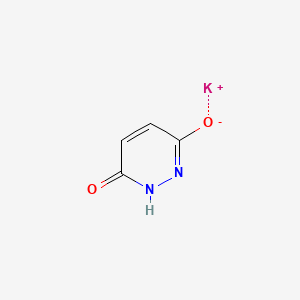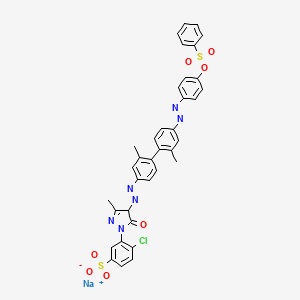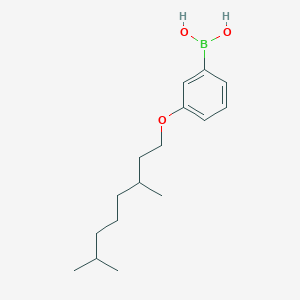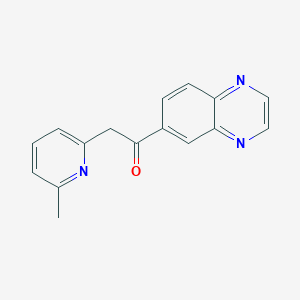
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone
Overview
Description
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Catalytic Behavior in Ethylene Reactivity
The compound 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a derivative of 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone, was utilized to prepare a series of tridentate ligands for iron(II) and cobalt(II) dichloride complexes. These complexes demonstrated significant catalytic activities in ethylene reactivity, including oligomerization and polymerization. Elevated ethylene pressure further enhanced these activities, especially for complexes with para-methyl substituents on the imino group (Sun et al., 2007).
Inhibition of ALK5 Kinase
A series of triazoles containing the 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl) group were synthesized and showed significant ALK5 inhibitory activity, which is relevant in transforming growth factor-β type 1 receptor kinase inhibition. These compounds exhibited selectivity differences with respect to p38α MAP kinase, indicating potential therapeutic applications in disease pathways involving these kinases (Li et al., 2013).
Role in Anti-Fibrosis Drug Development
The compound 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, closely related to 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone, demonstrated properties as a novel ALK5 inhibitor with potential as an oral anti-fibrotic drug. It showed promising pharmacokinetics and tissue distribution, particularly in liver, kidneys, and lungs, indicating its potential in treating fibrotic diseases (Kim et al., 2008).
Ultrasound-Promoted Synthesis Advancements
In a study focusing on the synthesis of chalcone-substituted quinoxalines starting from compounds including 1-(3-methylquinoxalin-2-yl)ethanone, ultrasound irradiation methods were compared to conventional heating. The ultrasound method provided several advantages, such as shorter reaction times and higher yields, demonstrating an efficient alternative for synthesizing these derivatives (Abdula et al., 2018).
properties
IUPAC Name |
2-(6-methylpyridin-2-yl)-1-quinoxalin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-3-2-4-13(19-11)10-16(20)12-5-6-14-15(9-12)18-8-7-17-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDCQJVSQGVNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625422 | |
| Record name | 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone | |
CAS RN |
356560-90-2 | |
| Record name | 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

